(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine
Description
Introduction to (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine
Historical Development and Research Significance
The synthesis of secondary amines containing methoxybenzyl groups traces back to advancements in nucleophilic substitution and reductive amination methodologies. Early work on benzylamine derivatives, such as 4-methoxybenzylamine (CAS 2393-23-9), demonstrated the utility of methoxy groups in modulating electronic properties for pharmaceutical intermediates. The development of this compound emerged from efforts to optimize steric and electronic effects in asymmetric catalysis and drug discovery. For instance, N,N-Bis(4-methoxybenzyl)amine (CAS 17061-62-0) was synthesized as a precursor for farnesyltransferase inhibitors, highlighting the role of methoxybenzyl motifs in bioactive molecules.
A pivotal advancement involved the use of 2-nitrobenzensulfonamides to prepare secondary amines, as demonstrated in the synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine. These methods enabled precise control over amine functionalization, paving the way for complex structures like this compound.
Structural Classification in Benzylamine Chemistry
This compound belongs to the N,N-dibenzylamine subclass, distinguished by two benzyl groups attached to a central nitrogen atom. Its structure features:
- Aromatic Rings : Two benzene rings substituted with methoxy (-OCH₃) groups at the para (4-) and ortho (2-) positions.
- Molecular Formula : C₁₆H₁₉NO₂, derived from the combination of two methoxybenzyl groups (C₈H₉O each) and an amine (-NH-) linkage.
- Stereoelectronic Properties : The para-methoxy group donates electron density via resonance, while the ortho-methoxy group introduces steric hindrance, influencing reactivity and intermolecular interactions.
Comparative analysis with simpler analogs, such as 4-methoxybenzylamine (C₈H₁₁NO), reveals how additional methoxy groups enhance solubility in polar solvents and alter basicity. For example, the pKa of 4-methoxybenzylamine is approximately 9.2, whereas the dual substitution in this compound likely reduces basicity due to increased steric shielding of the nitrogen lone pair.
Table 1: Structural Comparison of Benzylamine Derivatives
Theoretical Importance in Organic Chemistry Research
The compound’s theoretical significance lies in its electronic configuration and potential as a model for studying steric effects in amine-based reactions. The para-methoxy group’s electron-donating nature enhances nucleophilicity at the nitrogen center, while the ortho-methoxy group creates a crowded environment that can hinder reaction kinetics. This duality makes the compound valuable for investigating:
- Steric vs. Electronic Trade-offs : In Ullmann coupling or Buchwald-Hartwig amination, the balance between activating groups and steric bulk determines reaction efficiency.
- Supramolecular Interactions : Methoxy groups participate in hydrogen bonding and π-π stacking, which are critical in crystal engineering and polymer design.
Furthermore, derivatives like N-(4-methoxybenzyl)-3-phenylpropylamine have been employed in antiviral research, underscoring the broader applicability of methoxybenzylamine scaffolds. Theoretical studies using density functional theory (DFT) could elucidate the compound’s conformational preferences and reactive sites, aiding in the rational design of catalysts or ligands.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQUOYLOUMAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines depending on the electrophile used.
Scientific Research Applications
Chemistry
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
Its structural features make it a candidate for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Effects
The table below compares Key Structural Analogs of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine, focusing on substituent positions, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison of Analogs
Biological Activity
(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine, a compound with the molecular formula C₁₆H₁₉NO₂, has garnered attention in recent years for its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, focusing on its antimicrobial and anticancer capabilities.
Chemical Structure and Properties
The compound consists of two methoxy-substituted benzyl groups linked by an amine. This structure is significant as it influences the compound's interaction with biological targets. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes or interference with enzyme activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study:
In a study involving U-937 and SK-MEL-1 cancer cell lines, this compound exhibited IC₅₀ values ranging from 5.7 to 12.2 μM, demonstrating significant antiproliferative effects . The mechanism appears to involve modulation of apoptotic pathways without affecting normal lymphocyte viability (IC₅₀ > 100 μM), highlighting its selectivity for cancer cells .
The precise mechanisms underlying the biological activities of this compound are still under investigation. Preliminary data suggest that it may interact with specific cellular receptors or enzymes, influencing metabolic pathways critical for cell survival and proliferation.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, there may be cytotoxic effects on non-cancerous cells. Therefore, further research is needed to establish safe dosage levels for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
